Cas no 953177-29-2 (N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide)

N-Cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a synthetic organic compound featuring a cyclopentyl-substituted acetamide core linked to a 5-(4-fluorophenyl)isoxazole moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the presence of the fluorophenyl and isoxazole groups, which are known to enhance binding affinity and metabolic stability. The compound’s well-defined molecular architecture makes it a valuable intermediate for the development of bioactive molecules, including enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. High purity and consistent synthesis protocols ensure reliability for research applications.
N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide structure
953177-29-2 structure
Product Name:N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
CAS No:953177-29-2
MF:C16H17FN2O2
MW:288.316787481308
CID:5957483
PubChem ID:16878777
Update Time:2025-10-31

N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 953177-29-2
    • AKOS024487039
    • N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
    • F5001-0549
    • N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
    • Inchi: 1S/C16H17FN2O2/c17-12-7-5-11(6-8-12)15-9-14(19-21-15)10-16(20)18-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H,18,20)
    • InChI Key: SNHKILRRAJSSNP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CC(CC(NC2CCCC2)=O)=NO1

Computed Properties

  • Exact Mass: 288.12740595g/mol
  • Monoisotopic Mass: 288.12740595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55.1Ų

N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5001-0549-2μmol
N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953177-29-2 90%+
2μl
$85.5 2023-05-22
Life Chemicals
F5001-0549-1mg
N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953177-29-2 90%+
1mg
$81.0 2023-05-22
Life Chemicals
F5001-0549-2mg
N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
953177-29-2 90%+
2mg
$88.5 2023-05-22

N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide Related Literature

Additional information on N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Comprehensive Overview of N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (CAS No. 953177-29-2)

N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (CAS No. 953177-29-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to in abbreviated forms in scientific literature, belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. The presence of a fluorophenyl group and a cyclopentyl moiety in its structure enhances its reactivity and makes it a valuable candidate for drug discovery and development.

In recent years, the demand for fluorinated compounds like N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide has surged, driven by their applications in medicinal chemistry. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, which aligns with current trends in targeting signal transduction pathways for therapeutic interventions. The compound's isoxazole ring is a critical pharmacophore, often associated with anti-inflammatory and antimicrobial properties, making it a hotspot for studies in infectious disease and autoimmune disorder research.

The synthesis of N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide involves multi-step organic reactions, including cyclization and amide coupling, which are frequently discussed in academic forums and patent filings. Its CAS No. 953177-29-2 serves as a unique identifier in chemical databases, facilitating streamlined searches for researchers exploring structure-activity relationships (SAR). Given the rising interest in personalized medicine, this compound's modular structure allows for derivatization, enabling the development of tailored therapeutics.

From an industrial perspective, N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is often highlighted in discussions about green chemistry and sustainable synthesis. Innovations in catalytic methods and solvent-free reactions have been applied to its production, addressing environmental concerns while maintaining high yields. This aligns with the broader shift toward eco-friendly pharmaceutical manufacturing, a topic frequently searched by professionals in the field.

In summary, N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (CAS No. 953177-29-2) represents a versatile and promising compound at the intersection of medicinal chemistry and drug development. Its structural features and potential applications continue to inspire research, making it a subject of interest in both academic and industrial settings. As the scientific community explores its full capabilities, this compound is poised to play a pivotal role in advancing targeted therapies and innovative treatment modalities.

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